3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid
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Description
3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.357. The purity is usually 95%.
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Biological Activity
3-[(1R,3S)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and clinical implications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
This compound includes a cyclobutane ring fused with a propanoic acid moiety, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Receptor Modulation : There is evidence that this compound interacts with specific receptors in the body, influencing cellular signaling pathways related to inflammation and pain perception.
- Antioxidant Activity : The presence of specific functional groups may endow the compound with antioxidant properties, helping to mitigate oxidative stress in biological systems.
Biological Activity Overview
Activity Type | Description |
---|---|
Anti-inflammatory | Reduces markers of inflammation in vitro and in vivo models. |
Analgesic | Exhibits pain-relieving properties in animal models. |
Antioxidant | Scavenges free radicals, demonstrating potential protective effects against oxidative damage. |
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.
Case Study 2: Analgesic Properties
In another study focusing on pain management, the compound was tested in a formalin-induced pain model. Results indicated a dose-dependent reduction in pain behavior, suggesting effective analgesic properties. The mechanism was hypothesized to involve modulation of pain pathways through receptor interaction.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption : Rapid absorption was noted following oral administration.
- Distribution : High tissue distribution with a preference for fatty tissues.
- Metabolism : Primarily metabolized by liver enzymes; metabolites exhibit reduced activity.
- Excretion : Mainly excreted via urine as metabolites.
Properties
IUPAC Name |
3-[(1R,3S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-8-9(14(10,4)5)6-7-11(16)17/h9-10H,6-8H2,1-5H3,(H,15,18)(H,16,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJGLNRQKOKALO-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1NC(=O)OC(C)(C)C)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.